molecular formula C13H14N2O3 B14886087 Ethyl (1h-indole-2-carbonyl)glycinate

Ethyl (1h-indole-2-carbonyl)glycinate

Cat. No.: B14886087
M. Wt: 246.26 g/mol
InChI Key: LIWMFSFWZCWURJ-UHFFFAOYSA-N
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Description

Ethyl (1H-indole-2-carbonyl)glycinate (CAS 69808-66-8) is a glycine-derived ester featuring an indole-2-carbonyl moiety. The indole ring, a bicyclic heterocycle with a six-membered benzene fused to a five-membered nitrogen-containing pyrrole, confers unique electronic and steric properties to the compound. This structure enables applications in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules or heterocyclic derivatives.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(1H-indole-2-carbonylamino)acetate

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)8-14-13(17)11-7-9-5-3-4-6-10(9)15-11/h3-7,15H,2,8H2,1H3,(H,14,17)

InChI Key

LIWMFSFWZCWURJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (1h-indole-2-carbonyl)glycinate typically involves the reaction of indole-2-carboxylic acid with ethyl glycinate. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (1h-indole-2-carbonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (1h-indole-2-carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Indole vs. Benzotriazole : The indole’s electron-rich system facilitates electrophilic substitution and metal coordination, whereas benzotriazole’s electron-withdrawing properties may limit such interactions .
  • Heterocycle Impact : Thiophene-containing analogs (e.g., ) exhibit distinct solubility profiles due to sulfur’s polarizability, whereas 1,3-oxazine derivatives () display rigid, sterically hindered structures.

Key Observations :

  • Steric Effects: Bulky groups (e.g., dicyclohexylamino in ) reduce yields due to steric hindrance during nucleophilic attack.

Physicochemical Properties

Compound Name Physical State Melting Point (°C) Solubility Trends Reference
This compound Not reported Likely moderate in organic solvents (similar to indole derivatives)
Ethyl N-(5-Cyano-2-dicyclohexylamino-6-oxo-6H-1,3-oxazin-4-yl)glycinate White crystals 226 Low solubility in polar solvents due to bulky groups
Ethyl (thiophen-2-ylmethyl)glycinate Pale yellow oil High solubility in ether, chloroform
Ethyl glycinate hydrochloride Crystalline solid 135 (decomposes) High solubility in water

Key Observations :

  • Crystallinity : Compounds with rigid heterocycles (e.g., 1,3-oxazine in ) tend to crystallize, while aliphatic derivatives (e.g., ) remain oils.
  • Hydrophilicity : Ethyl glycinate hydrochloride’s high water solubility contrasts with the lipophilic nature of indole- or thiophene-containing analogs.

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